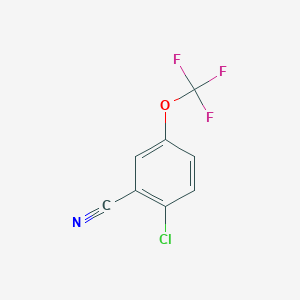

2-Chloro-5-(trifluoromethoxy)benzonitrile

Description

Contextualization within Halogenated Aromatic Nitrile Chemistry

Halogenated aromatic nitriles are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and at least one nitrile (-C≡N) group. fiveable.me These compounds are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity. researchgate.net The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. fiveable.meontosight.ai It can also be transformed into various other functional groups, such as amines, amides, carboxylic acids, and aldehydes, making it a valuable synthetic handle. researchgate.net

The presence of halogen substituents further modifies the reactivity of the aromatic ring. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). stackexchange.com However, they are also ortho, para-directing for the same reactions, due to the resonance donation of their lone pair electrons. stackexchange.com In the context of nucleophilic aromatic substitution, the presence of halogens and the strongly electron-withdrawing nitrile group can activate the ring towards attack by nucleophiles.

Significance of Trifluoromethoxy and Chloro Substituents in Benzonitrile (B105546) Scaffolds

The combination of trifluoromethoxy (-OCF3) and chloro (-Cl) substituents on the benzonitrile scaffold imparts a unique set of physicochemical properties to 2-Chloro-5-(trifluoromethoxy)benzonitrile (B6228890).

The trifluoromethoxy group is highly valued in medicinal chemistry and drug design. mdpi.comnih.gov It is one of the most lipophilic substituents, which can significantly enhance the ability of a molecule to cross biological membranes. researchgate.net The strong C-F bonds in the -OCF3 group also confer high metabolic stability, as they are resistant to cleavage by metabolic enzymes. mdpi.com Electronically, the trifluoromethoxy group is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and affect the binding affinity of a molecule to its biological target. researchgate.net

The chloro substituent , as a halogen, is an electronegative atom that withdraws electron density from the benzene ring through the inductive effect. stackexchange.com This deactivates the ring towards electrophilic attack. stackexchange.com The presence of the chloro group also provides a potential site for cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. psu.edu

The interplay of the nitrile, trifluoromethoxy, and chloro groups on the benzonitrile ring results in a complex electronic environment that can be strategically exploited in the design of new molecules with tailored properties.

Overview of Current Academic Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Based on the known applications of structurally similar compounds, particularly its trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, this compound is likely to be a valuable intermediate in several areas of chemical research. chemimpex.comchemimpex.com

Medicinal Chemistry: The trifluoromethoxy group is a key feature in several approved drugs. mdpi.com Given its high lipophilicity and metabolic stability, this compound could serve as a key building block for the synthesis of novel drug candidates. The benzonitrile moiety itself is present in a number of pharmaceuticals.

Agrochemicals: Many modern pesticides and herbicides contain fluorinated functional groups to enhance their biological activity and stability. chemimpex.com The trifluoromethoxy group, in particular, is found in several commercial agrochemicals. Therefore, this compound could be a valuable precursor for the development of new crop protection agents.

Materials Science: The unique electronic properties conferred by the combination of the nitrile, chloro, and trifluoromethoxy groups could make this compound and its derivatives of interest in the field of materials science. Aromatic nitriles have been investigated for their applications in the synthesis of polymers and functional materials. researchgate.net

Further research into the synthesis and reactivity of this compound is needed to fully explore its potential in these and other areas of advanced chemical research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H3ClF3NO |

| Molecular Weight | 221.56 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) |

| CAS Number | 1736-74-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3ClF3NO |

|---|---|

Molecular Weight |

221.56 g/mol |

IUPAC Name |

2-chloro-5-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H |

InChI Key |

YHDLTXSDPRIECM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Trifluoromethoxy Benzonitrile and Its Analogs

Classical Approaches in Benzonitrile (B105546) Formation

Traditional methods for synthesizing benzonitriles from aromatic precursors have been well-established for over a century. Among these, the Sandmeyer reaction represents a cornerstone technique, providing a reliable pathway from arylamines to aryl nitriles.

Diazotization and Cyanation Reactions (e.g., Sandmeyer Reaction) from Aminated Precursors

The Sandmeyer reaction, first discovered in 1884, is a versatile transformation that converts an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate. wikipedia.orgbohrium.comnih.gov The cyanation variant of this reaction is a primary method for the synthesis of benzonitriles, including 2-Chloro-5-(trifluoromethoxy)benzonitrile (B6228890). wikipedia.orgnih.gov

The reaction proceeds in two main steps:

Diazotization : The precursor, 2-Chloro-5-(trifluoromethoxy)aniline, is treated with a nitrous acid source, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Cyanation : The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group with a cyanide group, releasing nitrogen gas and forming the desired this compound. lscollege.ac.in

The mechanism is understood to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper, followed by regeneration of the copper(I) catalyst. lscollege.ac.in

Optimization of Reagent Systems and Reaction Parameters in Established Protocols

While the classical Sandmeyer reaction is robust, modern organic synthesis often demands milder conditions, higher yields, and improved safety profiles. Consequently, significant research has focused on optimizing this protocol. Key areas of improvement include the catalyst system, reaction medium, and the nature of the cyanide source.

Catalyst and Ligand Modification: Modern variations often employ catalytic, rather than stoichiometric, amounts of copper. The efficacy of the copper catalyst can be enhanced through the use of ligands. For instance, the addition of bidentate ligands like 1,10-phenanthroline has been shown to improve reaction rates and yields. nih.gov The use of a mixed-valence catalytic system, such as an equimolar mixture of CuBr and CuBr₂, has also been reported to achieve maximum conversion in some Sandmeyer-type brominations, a principle that can be extended to cyanation. nih.gov

Solvent and Phase-Transfer Catalysis: The choice of solvent is crucial. While traditionally performed in aqueous acid, conducting the reaction in solvents like acetonitrile (B52724) can improve outcomes. nih.gov For reactions involving sparingly soluble reagents, the use of a phase-transfer catalyst, such as dibenzo-18-crown-6, can facilitate the transfer of anions between phases, thereby increasing the reaction rate. nih.gov

Alternative Cyanide Sources: To mitigate the high toxicity of CuCN and alkali metal cyanides, researchers have explored alternative, safer cyanide sources. These developments, while more prominent in modern catalytic methods, have their roots in improving classical procedures.

Modern Catalytic Strategies for Nitrile Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, offering milder conditions, greater functional group tolerance, and often higher yields compared to classical methods. Palladium and other transition metals like nickel and copper are at the forefront of these modern strategies.

Palladium-Catalyzed Cyanation Techniques for Aryl Systems

Palladium-catalyzed cyanation is a powerful method for converting aryl halides and pseudohalides (like triflates) into benzonitriles. For the synthesis of this compound, a suitable precursor would be an aryl halide such as 1-bromo-2-chloro-5-(trifluoromethoxy)benzene.

A significant challenge in these reactions is the tendency of the cyanide ion to strongly coordinate to and poison the palladium catalyst. blogspot.com Modern protocols have overcome this issue through several strategies:

Use of Less Toxic and Less Soluble Cyanide Sources : Instead of highly soluble and toxic alkali cyanides, zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used. blogspot.comorganic-chemistry.org Their lower solubility in organic solvents ensures a slow release of cyanide ions, preventing catalyst deactivation.

Advanced Ligand Systems : The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or rationally designed ligands like CM-phos are effective in promoting the reaction and stabilizing the catalytic species. blogspot.comorganic-chemistry.org

Heterogeneous Catalysis : The use of palladium on carbon (Pd/C) offers a practical alternative that simplifies catalyst removal and can be more suitable for large-scale synthesis. Additives like zinc formate dihydrate may be used to reactivate the catalyst during the reaction. organic-chemistry.org

These reactions typically proceed under milder conditions than the Sandmeyer reaction and are compatible with a wider array of sensitive functional groups. blogspot.com

Exploration of Other Transition Metal Catalysis in Benzonitrile Synthesis

Beyond palladium, other transition metals have emerged as effective catalysts for the cyanation of aryl halides, offering potential advantages in terms of cost and reactivity.

Nickel-Catalyzed Cyanation: Nickel catalysis has become a powerful and sustainable alternative for aryl nitrile synthesis. mdpi.comnih.gov Nickel catalysts can effectively couple aryl halides (including less reactive chlorides) with various cyanide sources. nih.govmdpi.com Recent advancements include:

Photoredox Dual Catalysis : Combining nickel catalysis with a visible-light photoredox catalyst allows the cyanation of aryl halides to proceed at room temperature under benign conditions. chinesechemsoc.org

Alternative Cyanide Sources : Nickel systems have been developed that utilize organic cyanating reagents like 4-cyanopyridine N-oxide or even acetonitrile, avoiding traditional, highly toxic metal cyanides. mdpi.comnih.govacs.org

Copper-Catalyzed Cyanation: While copper is central to the classical Sandmeyer and Rosenmund-von Braun reactions, modern research has developed new ligand-assisted copper-catalyzed protocols that operate under milder conditions. These methods often use less toxic cyanide sources, such as potassium hexacyanoferrate(II), or employ novel systems where the cyanide group is generated from sources like N,N-dimethylformamide (DMF) combined with ammonium bicarbonate. researchgate.netnih.govtezu.ernet.in These newer copper-catalyzed methods bridge the gap between classical stoichiometry and modern, efficient catalysis. rsc.org

Multi-Step Synthetic Sequences from Precursors

Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline (Precursor for Sandmeyer Reaction): This aniline derivative is the key starting material for the Sandmeyer route. While it is commercially available, a potential synthetic sequence could start from a more fundamental precursor, such as 4-chlorophenol. The sequence could involve:

Nitration : Introduction of a nitro group ortho to the hydroxyl group.

Trifluoromethoxylation : Conversion of the phenolic hydroxyl group to a trifluoromethoxy group.

Reduction : Reduction of the nitro group to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Sn/HCl), to yield 2-Chloro-5-(trifluoromethoxy)aniline. A known procedure for a similar compound involves the reduction of 4-methoxy-3-nitrobenzotrifluoride with H₂ over a Pd/C catalyst to give 2-methoxy-5-(trifluoromethyl)aniline in high yield. chemicalbook.com

Synthesis of 1-Halo-2-chloro-5-(trifluoromethoxy)benzene (Precursor for Catalytic Cyanation): For modern cross-coupling reactions, a halogenated precursor is required. A plausible route to a compound like 1-bromo-2-chloro-5-(trifluoromethoxy)benzene could start with 1-chloro-3-(trifluoromethoxy)benzene.

Electrophilic Bromination : Aromatic bromination using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would likely direct the bromine atom to the position para to the chloro group and ortho to the trifluoromethoxy group, yielding the desired precursor. The synthesis of similar halogenated aromatics, such as 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene, has been well-documented. google.com Another established method involves the Sandmeyer-type conversion of an aniline (like o-chloroaniline) to the corresponding aryl bromide. orgsyn.org

These multi-step sequences highlight the versatility of fundamental organic reactions in constructing the specific precursors needed for the final cyanation step.

Strategies Involving Aromatic Nitration and Subsequent Reduction Sequences

A foundational strategy for the synthesis of substituted benzonitriles, including analogs of this compound, involves a multi-step sequence beginning with the nitration of an aromatic precursor. This pathway leverages well-established reactions to install the required functional groups in a controlled manner. The general sequence proceeds through aromatic nitration, followed by the reduction of the newly introduced nitro group to an amine, which then serves as a versatile intermediate for further functionalization, such as conversion to the target nitrile.

A representative example of this methodology is the synthesis of the analog 3-fluoro-4-trifluoromethylbenzonitrile, which begins with ortho-fluoro benzotrifluoride patsnap.com. The key steps in this process are outlined below:

Nitration : The starting material, ortho-fluoro benzotrifluoride, is nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring, yielding 3-trifluoromethyl-4-fluoro-nitrobenzene patsnap.com. The temperature of this reaction is carefully controlled to ensure selectivity and safety patsnap.com.

Reduction : The resulting nitro compound is then subjected to a reduction reaction. This step converts the nitro group (-NO₂) into a primary amine (-NH₂), forming 3-trifluoromethyl-4-fluoroaniline patsnap.com. This transformation is a critical step, as the aniline derivative is the immediate precursor for introducing the final functional groups via diazotization reactions patsnap.com.

The following table details the steps for a synthesis pathway that utilizes this strategy for an analog compound.

| Step | Reaction | Key Reagents | Intermediate Product | Source |

|---|---|---|---|---|

| 1 | Nitration | Nitric Acid, Sulfuric Acid | 3-Trifluoromethyl-4-fluoro-nitrobenzene | patsnap.com |

| 2 | Reduction | Not specified | 3-Trifluoromethyl-4-fluoroaniline | patsnap.com |

| 3 | Bromination | Bromine, Acetic Acid | 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline | patsnap.com |

| 4 | Diazotization/Amine Removal | Not specified | 3-Fluoro-4-trifluoromethyl bromobenzene | patsnap.com |

| 5 | Cyanation (Substitution) | Not specified | 3-Fluoro-4-trifluoromethylbenzonitrile | patsnap.com |

Regioselective Halogenation and Functionalization Pathways

Following the creation of a substituted aniline precursor, regioselective functionalization is employed to introduce the remaining halogen and nitrile groups to yield the final product. The Sandmeyer reaction is a cornerstone of this approach, providing a reliable method for converting an aromatic amino group into a wide variety of functionalities, including the cyano group, with high regioselectivity researchgate.net.

The synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile, an analog structurally very similar to the target compound, serves as an excellent illustration of this pathway acs.orgdatapdf.com. The process begins with the appropriately substituted aniline, 2-chloro-5-(trifluoromethyl)aniline.

The key steps are:

Diazotization : The precursor, 2-chloro-5-(trifluoromethyl)aniline, is treated with sodium nitrite in the presence of a strong acid, such as aqueous sulfuric acid, at low temperatures acs.orgdatapdf.com. This reaction converts the primary amino group into a diazonium salt acs.org. The temperature is kept low (e.g., below 3 °C) to ensure the stability of the diazonium salt intermediate, which can be thermally unstable acs.org.

Sandmeyer Cyanation : The prepared diazonium salt is then reacted with a mixture of copper(I) cyanide and sodium cyanide acs.org. This step substitutes the diazonium group with a nitrile (-CN) group, affording the final product, 2-chloro-5-(trifluoromethyl)benzonitrile acs.orgdatapdf.com. This transformation is a classic example of a radical-nucleophilic aromatic substitution researchgate.net.

The regioselectivity of the final product is locked in by the structure of the starting aniline. The directing effects of the substituents on the ring during the synthesis of the aniline precursor determine the initial placement of the chloro and trifluoromethyl (or trifluoromethoxy) groups, and the Sandmeyer reaction then specifically replaces the amino group without altering the substitution pattern.

Process Chemistry and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of process chemistry, safety, and scalability. The synthesis, particularly the diazotization and Sandmeyer cyanation steps, involves hazardous reagents and potentially unstable intermediates, necessitating robust process controls acs.orgdatapdf.com.

A detailed study on the scale-up of the Sandmeyer reaction for producing 2-chloro-5-(trifluoromethyl)benzonitrile highlights several key industrial considerations acs.orgresearchgate.net:

Safety of Intermediates : Aromatic diazonium salts are known for their potential to undergo rapid thermal decomposition datapdf.com. A thorough safety evaluation, including thermal screening with techniques like Differential Scanning Calorimetry (DSC), is crucial to understand the thermal stability of the specific diazonium intermediate and to define safe operating temperatures for the diazotization step datapdf.com.

Process Optimization : Significant improvements can be made to enhance productivity and safety. In the scaled-up process for the trifluoromethyl analog, the batch time was dramatically reduced, enabling a production capacity of 70–90 kg per week acs.org. This was achieved by optimizing reaction concentrations and replacing direct ice addition for cooling with more controlled external cooling systems acs.org.

Environmental and Operator Safety : The use of highly toxic reagents like sodium cyanide demands stringent handling procedures. Conducting the process in closed, non-pressurized vessels significantly improves the working environment for operators by containing hazardous materials acs.org.

The following table summarizes the improvements made during the scale-up of a Sandmeyer reaction for a closely related analog, demonstrating key scalability considerations.

| Parameter | Original Lab Procedure | Scaled-Up Process | Benefit of Change | Source |

|---|---|---|---|---|

| Cooling Method | Ice Addition | External Cooling | Better temperature control, reduced reaction volume | acs.org |

| Reaction Concentration | 1:13 | 1:6 | Increased throughput and efficiency | acs.org |

| Vessel Type | Open vessels implied | Closed vessels | Improved working environment and operator safety | acs.org |

| Batch Time | Not specified | 0.75 days | Significantly increased productivity | acs.org |

| Weekly Output | Not applicable | 70-90 kg | Demonstrates successful industrial scalability | acs.org |

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Trifluoromethoxy Benzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The benzene (B151609) ring of 2-chloro-5-(trifluoromethoxy)benzonitrile (B6228890) is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile, chloro, and trifluoromethoxy groups. However, under forcing conditions, substitution reactions such as nitration and halogenation can be achieved.

Directed Nitration and Halogenation Pathways

Nitration: The nitration of the closely related 2-chloro-5-(trifluoromethyl)benzonitrile has been reported to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid upon subsequent hydrolysis of the nitrile group. This suggests that the nitration of this compound would likely proceed with the introduction of a nitro group at the C-3 position of the benzene ring. The reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. nih.gov

Halogenation: While specific halogenation studies on this compound are not extensively detailed in the reviewed literature, general principles of electrophilic aromatic substitution on deactivated rings apply. Halogenation, such as chlorination or bromination, would require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen. masterorganicchemistry.com The regioselectivity would be governed by the directing effects of the existing substituents.

Influence of Chloro and Trifluoromethoxy Groups on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the chloro, trifluoromethoxy, and nitrile groups.

Chloro Group: The chlorine atom is an ortho-, para-director due to the lone pair of electrons that can be donated to the aromatic ring through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

Trifluoromethoxy Group: The trifluoromethoxy group is a strongly deactivating and meta-directing group. nbinno.commdpi.com Its strong electron-withdrawing inductive effect, caused by the highly electronegative fluorine atoms, significantly reduces the electron density of the aromatic ring.

Nitrile Group: The nitrile group is also a strong deactivating and meta-directing group due to both its inductive and resonance electron-withdrawing effects.

In the case of this compound, the directing effects of the substituents are as follows:

The nitrile group at C-1 directs incoming electrophiles to the C-3 and C-5 positions.

The chloro group at C-2 directs to the C-4 and C-6 positions.

The trifluoromethoxy group at C-5 directs to the C-2 and C-6 positions (relative to itself, which are the C-3 and C-1 positions on the ring).

Considering the combined influence, the C-3 position is the most likely site for electrophilic attack. This is because it is meta to the strongly deactivating nitrile and trifluoromethoxy groups, and ortho to the chloro group. The deactivating nature of all substituents makes the reaction challenging, but the observed nitration at the C-3 position in the analogous trifluoromethyl compound supports this regiochemical prediction. nih.gov

Nucleophilic Aromatic Substitution Reactions Involving this compound

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chloro group.

Displacement of Halide and Nitrile Functionalities

The chlorine atom at the C-2 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the nitrile and trifluoromethoxy groups, especially when they are in ortho and para positions to the leaving group. libretexts.org In this molecule, the nitrile group is ortho to the chlorine, and the trifluoromethoxy group is para, which strongly favors SNAr reactions at the C-2 position.

Displacement of the nitrile group via nucleophilic attack is less common under typical SNAr conditions but can occur under specific circumstances.

Formation of Diverse Functionalized Benzonitrile Derivatives

The displacement of the chloride in this compound with various nucleophiles can lead to a wide range of functionalized derivatives. For instance, reaction with amines, such as piperidine, can yield the corresponding N-substituted aminobenzonitriles. nih.govresearchgate.net Similarly, reaction with alkoxides, like sodium methoxide, would be expected to produce the corresponding methoxybenzonitrile derivative. These reactions typically proceed via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. libretexts.orglibretexts.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-(trifluoromethoxy)benzonitrile |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-(trifluoromethoxy)benzonitrile |

Transformations of the Nitrile Functionality in this compound

The nitrile group in this compound is a versatile functional handle that can be converted into various other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. scbt.comaskfilo.com For example, treatment with a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield 2-chloro-5-(trifluoromethoxy)benzoic acid. A patent describes the hydrolysis of a similar compound, 2-chloro-6-trifluoromethyl benzonitrile, to the corresponding benzoic acid using sodium hydroxide. google.com

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A patent describes the reduction of 3-chloro-5-(difluoromethoxy)benzonitrile to the corresponding benzylamine using borane dimethylsulfide. google.com This suggests that this compound could be reduced to 2-chloro-5-(trifluoromethoxy)benzylamine.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. The reaction of a nitrile with sodium azide, often in the presence of a Lewis acid catalyst, yields the corresponding 5-substituted-1H-tetrazole. This transformation would convert this compound into 5-(2-chloro-5-(trifluoromethoxy)phenyl)-1H-tetrazole.

Table 2: Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Carboxylic acid |

| Reduction | LiAlH₄ or H₂ / Catalyst | Primary amine |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group (-C≡N) of this compound can be hydrolyzed to form either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is a common and fundamental reaction for aromatic nitriles. The hydrolysis can be catalyzed by either acid or base and typically involves the nucleophilic attack of water on the nitrile carbon.

Acid-Catalyzed Hydrolysis Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The reaction proceeds through an imidic acid tautomer to form the amide. Further heating in the presence of acid and water will hydrolyze the amide to the corresponding carboxylic acid, 2-Chloro-5-(trifluoromethoxy)benzoic acid, and an ammonium salt.

Base-Catalyzed Hydrolysis In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This process initially forms the salt of the carboxylic acid (a carboxylate). An acidic workup is then required to protonate the carboxylate and isolate the final 2-Chloro-5-(trifluoromethoxy)benzoic acid.

While specific studies detailing the hydrolysis of this compound are not prevalent in the reviewed literature, the reactivity of the closely related analog, 2-chloro-5-(trifluoromethyl)benzonitrile, provides insight. Research shows that 2-chloro-5-(trifluoromethyl)benzonitrile can be converted to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid by reacting it with a nitrating acid mixture, a process where the nitrile is hydrolyzed under harsh acidic conditions. This benzoic acid can subsequently be converted to the corresponding benzamide. This demonstrates the feasibility of nitrile hydrolysis on a similarly substituted aromatic ring.

Table 1: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents & Conditions | Product | Notes |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat (reflux) | Carboxylic Acid | The reaction proceeds via an amide intermediate. Ammonium salt is formed as a byproduct. |

| Basic Hydrolysis | Aqueous NaOH or KOH, Heat (reflux), followed by acid workup (e.g., H₃O⁺) | Carboxylic Acid | Initially forms a carboxylate salt. Ammonia is released. |

| Partial Hydrolysis | H₂O₂, base catalyst; controlled acidic or basic conditions | Amide | Requires careful control of reaction time and temperature to prevent further hydrolysis to the carboxylic acid. |

Reduction to Amines and Related Nitrogen-Containing Compounds

The nitrile group is a versatile functional group that can be reduced to a primary amine. In the case of this compound, reduction of the nitrile would yield 2-Chloro-5-(trifluoromethoxy)benzylamine. This transformation is a key step in synthesizing compounds where a methylene-amine linker is required.

Several standard laboratory methods are effective for the reduction of aromatic nitriles:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel is a common catalyst for this transformation, often requiring high pressure and temperature. Other catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed.

Chemical Reduction with Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the reaction and protonate the resulting amine.

While specific synthetic procedures for the reduction of this compound were not found in the surveyed literature, the corresponding trifluoromethyl analog, 2-Chloro-5-(trifluoromethyl)benzylamine, is a known compound, indicating that this reduction is a feasible and established synthetic route.

Table 2: Common Reagents for the Reduction of Aromatic Nitriles

| Reagent(s) | Solvent(s) | Product | Notes |

| LiAlH₄ followed by H₂O workup | Diethyl ether, THF | Primary Amine | A highly effective but non-selective reducing agent that will also reduce other functional groups. |

| H₂ / Raney Nickel | Ethanol, Methanol (B129727) | Primary Amine | Often requires high pressure and temperature. |

| H₂ / Pd/C | Ethanol, Methanol, Acetic Acid | Primary Amine | A common catalytic hydrogenation method. |

| NaBH₄ / CoCl₂ | Methanol | Primary Amine | A milder alternative to LiAlH₄. |

Stability and Reactivity of the Trifluoromethoxy Group under Varied Reaction Conditions

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry, largely due to its unique electronic properties and high stability. It is significantly more stable than its non-fluorinated counterpart, the methoxy (B1213986) group (-OCH₃).

Key stability characteristics include:

Metabolic Stability: The -OCF₃ group is highly resistant to oxidative metabolism in biological systems, which is a primary reason for its incorporation into drug candidates.

Chemical Stability: It is resistant to cleavage under many acidic and basic conditions typically used for reactions like the hydrolysis of nitriles, esters, or amides. It is also stable towards many oxidizing and reducing agents used in standard organic synthesis.

Electronic Effect: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

While the trifluoromethoxy group is exceptionally stable, it is not completely inert under all possible conditions. For instance, studies on the related trifluoromethyl (-CF₃) group have shown that it can undergo hydrolysis to a carboxylic acid under very harsh basic conditions or react in the presence of powerful Brønsted superacids. However, such extreme conditions are not typically employed for the standard derivatization reactions of the nitrile group, such as hydrolysis or reduction. Therefore, during the chemical transformations discussed in the preceding sections, the 2-Chloro-5-(trifluoromethoxy) moiety on the benzonitrile is expected to remain fully intact.

Unable to Generate Article on "this compound" Due to Lack of Available Data

Following a comprehensive search for scientific literature, patents, and technical data, it has been determined that there is insufficient public information available to construct a thorough and accurate article on the chemical compound This compound based on the required outline.

The search results indicate a significant point of clarification: the majority of available data pertains to a different, though similarly named, compound: 2-Chloro-5-(trifluoromethyl)benzonitrile . This compound, containing a trifluoromethyl (-CF3) group, is well-documented as an intermediate in the synthesis of various agrochemicals and specialty chemicals.

Conversely, specific applications for This compound , which features a trifluoromethoxy (-OCF3) group, are not detailed in the available resources. Searches for its role as a building block in agrochemicals (herbicides, fungicides), a precursor for specialty chemicals, or its use in synthesizing other fluorinated compounds did not yield specific research findings.

Similarly, no information was found regarding its application in the development of novel chemical entities for research, such as in ligand design, chemical probe synthesis, or for the specific engineering of molecular properties like lipophilicity and metabolic stability in derived structures. While the general effects of the trifluoromethoxy group on these properties are known in medicinal chemistry—it is recognized for its high lipophilicity and ability to enhance metabolic stability—these generalized principles cannot be specifically attributed to this compound without direct research evidence. mdpi.comontosight.ai

Due to the absence of detailed research findings and specific examples of its application in the areas outlined, generating an article that is both scientifically accurate and adequately addresses the requested topics is not possible at this time. Fulfilling the request would require speculation and extrapolation from general principles rather than citing established scientific data, which would not meet the required standard of quality and accuracy.

Applications of 2 Chloro 5 Trifluoromethoxy Benzonitrile in Advanced Organic Synthesis and Materials Science

Contributions to Advanced Materials and Polymer Science

The unique combination of a chloro, a trifluoromethoxy, and a nitrile group on a benzene (B151609) ring suggests that 2-Chloro-5-(trifluoromethoxy)benzonitrile (B6228890) could serve as a monomer or a modifying agent in the synthesis of high-performance polymers. The trifluoromethoxy group is known to impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant, which are highly sought after in advanced materials.

There is currently a lack of specific, published research detailing the direct polymerization of this compound or its derivatives to create polymers with tailored performance characteristics. Hypothetically, the nitrile group could be converted to other functional groups suitable for polymerization, or the entire molecule could be incorporated as a side chain to modify the properties of existing polymers. However, without concrete research data, any discussion remains speculative.

Similarly, the application of this compound in functional coatings and related materials research is not well-established in scientific literature. The properties conferred by the trifluoromethoxy group, such as hydrophobicity and oleophobicity, would theoretically make it a candidate for developing protective and functional coatings. Nevertheless, a thorough review of available data reveals no specific studies or patents that demonstrate its use in this capacity.

Further research and development are necessary to explore and establish the potential contributions of this compound to the field of advanced materials and polymer science.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloro 5 Trifluoromethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of 2-chloro-5-(trifluoromethoxy)benzonitrile (B6228890), the aromatic region would be of primary interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns would be dictated by the positions of the chloro, trifluoromethoxy, and nitrile substituents. The electron-withdrawing nature of these groups would likely shift the proton signals downfield. The splitting pattern would reveal the relative positions of the protons (ortho, meta, para coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | Downfield | Doublet of doublets | J(H3-H4), J(H3-H6) |

| H-4 | Mid-aromatic region | Doublet of doublets | J(H4-H3), J(H4-H6) |

Note: This table is predictive and not based on published experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. The spectrum would be expected to show eight distinct signals corresponding to the six aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethoxy group. The chemical shifts would be influenced by the attached functional groups, with the carbon attached to the trifluoromethoxy group and the nitrile carbon showing characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~115-120 |

| C-Cl | ~130-140 |

| C-OCF₃ | ~145-155 (quartet due to C-F coupling) |

| C-CF₃ | ~120-125 (quartet due to C-F coupling) |

Note: This table is predictive and not based on published experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Characterization

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, this technique would provide a definitive signal for the trifluoromethoxy (-OCF₃) group. A single sharp signal, a singlet, would be expected in the characteristic region for trifluoromethoxy groups, confirming the presence and electronic environment of this functional group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The C-O-C stretching of the trifluoromethoxy group would likely appear in the 1200-1000 cm⁻¹ region. Strong absorptions corresponding to C-F stretching would be expected in the 1300-1100 cm⁻¹ range. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching, would also be present at their characteristic frequencies.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2240 |

| C-F | Stretch | 1100 - 1300 |

| C-O (ether) | Stretch | 1000 - 1200 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: This table is predictive and not based on published experimental data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways for benzonitrile (B105546) derivatives might include the loss of the nitrile group (CN) or cleavage of the trifluoromethoxy group.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray crystallography could be employed for the unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Such data would definitively confirm the connectivity and stereochemistry of the molecule. However, no published crystallographic data for this specific compound are currently available.

Analysis of Molecular Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of atoms in this compound and the non-covalent forces governing its interactions with neighboring molecules are critical to understanding its chemical behavior and material properties. While direct experimental studies on this specific compound are not widely published, valuable insights can be inferred from spectroscopic data and computational modeling, drawing parallels with structurally similar compounds.

The molecular conformation is largely dictated by the orientation of the trifluoromethoxy (-OCF3) and nitrile (-CN) groups relative to the benzene ring and the chloro substituent. The rotational barrier around the C-O bond of the trifluoromethoxy group and its interaction with the adjacent chloro atom would be a key determinant of the most stable conformer. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H, 13C, and 19F NMR, would be instrumental in providing detailed information about the chemical environment of each atom, which is intrinsically linked to the molecular geometry.

Intermolecular interactions in the solid state are expected to be governed by a combination of weak forces. These may include dipole-dipole interactions arising from the polar C-Cl, C-CN, and C-O-C bonds, as well as van der Waals forces. The presence of highly electronegative fluorine atoms in the trifluoromethoxy group could also lead to the formation of weak C-H···F hydrogen bonds. Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for probing these interactions through shifts in vibrational frequencies of the functional groups.

| Analytical Technique | Information Gained |

| 1H, 13C, 19F NMR | Chemical environment of atoms, insights into molecular geometry. |

| FTIR Spectroscopy | Vibrational modes of functional groups, shifts indicating intermolecular interactions. |

| Raman Spectroscopy | Complementary vibrational data, useful for analyzing non-polar bonds. |

| Computational Modeling | Theoretical prediction of stable conformers and interaction energies. |

Investigation of Crystal Packing and Polymorphism

The arrangement of molecules in a crystalline lattice, known as crystal packing, and the existence of different crystalline forms, or polymorphism, are fundamental aspects that influence the physical properties of a compound, such as its melting point, solubility, and stability.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal. This technique would reveal bond lengths, bond angles, and the specific intermolecular contacts that dictate the crystal packing. Analysis of the crystal structure of related compounds suggests that molecules of this compound might pack in a manner that maximizes electrostatic and van der Waals interactions.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic compounds. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. Techniques like Powder X-ray Diffraction (PXRD) , Differential Scanning Calorimetry (DSC) , and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing different polymorphic forms. DSC can detect phase transitions between polymorphs, while TGA provides information on thermal stability.

| Analytical Technique | Purpose in Crystal Analysis |

| Single-Crystal X-ray Diffraction | Determination of the absolute crystal structure and packing. |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and detection of polymorphism. |

| Differential Scanning Calorimetry (DSC) | Detection of melting points, phase transitions, and purity analysis. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition profile. |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Resolution

Ensuring the purity of this compound is paramount for its application in research and synthesis. Advanced chromatographic techniques are the cornerstone for both assessing the purity of the final product and for resolving it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be a suitable starting point for purity analysis. The retention time of the main peak would be characteristic of the compound, and the area of any additional peaks would correspond to the level of impurities.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool, especially for volatile and thermally stable compounds. The choice of the capillary column's stationary phase would be critical to achieving optimal separation from potential isomers or related compounds. GC-MS offers the added advantage of providing mass spectral data for impurity identification.

For preparative purposes, where the goal is to isolate a pure sample from a mixture, techniques like preparative HPLC or flash column chromatography would be employed. These methods operate on the same principles as their analytical counterparts but are scaled up to handle larger quantities of material.

| Chromatographic Method | Primary Application | Typical Stationary/Mobile Phase |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, impurity profiling. | Reversed-phase (e.g., C18) / Acetonitrile-water or Methanol-water. |

| Gas Chromatography (GC-FID/MS) | Purity analysis of volatile compounds, identification of impurities. | Various capillary columns (e.g., polysiloxane-based) / Inert carrier gas (e.g., Helium, Nitrogen). |

| Preparative HPLC / Flash Chromatography | Isolation and purification of the compound from reaction mixtures. | Similar to analytical methods, but with larger column dimensions. |

Computational and Theoretical Investigations of 2 Chloro 5 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular characteristics of organic compounds like 2-Chloro-5-(trifluoromethoxy)benzonitrile (B6228890). These methods provide a robust framework for understanding the electronic structure, geometry, and energetic properties of the molecule.

DFT calculations would be instrumental in elucidating the electronic landscape of this compound. Key to this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in determining the molecule's chemical reactivity and electronic properties.

The HOMO is anticipated to be localized predominantly on the benzene (B151609) ring, with significant contributions from the trifluoromethoxy group's oxygen atom, highlighting its electron-donating character through resonance. Conversely, the LUMO is expected to be distributed over the benzonitrile (B105546) moiety, particularly the cyano group, which acts as a strong electron-withdrawing group. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds.

The conformational flexibility of this compound primarily revolves around the rotation of the trifluoromethoxy group relative to the benzene ring. DFT-based conformational analysis and energy minimization studies are essential to identify the most stable geometric arrangement of the molecule.

Research on trifluoromethoxybenzene has shown that the trifluoromethoxy group often prefers a conformation where it is perpendicular to the plane of the phenyl ring. beilstein-journals.org This is in contrast to the methoxy (B1213986) group, which tends to be coplanar. This preference in the trifluoromethoxy group is attributed to stereoelectronic effects. For this compound, it is therefore highly probable that the lowest energy conformation would feature the C-O-C plane of the trifluoromethoxy group oriented orthogonally to the aromatic ring. Energy minimization calculations would confirm this and provide precise bond lengths and angles for the optimized geometry.

Molecular Dynamics Simulations for Conformational Space Exploration

To gain a deeper understanding of the dynamic behavior and conformational landscape of this compound in different environments (e.g., in solution), molecular dynamics (MD) simulations are a powerful tool. While quantum chemical calculations provide insights into static, minimized structures, MD simulations explore the molecule's movement and conformational changes over time. acs.orgpnas.orgnih.gov

An MD simulation would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This allows for the exploration of the potential energy surface and the identification of accessible conformations and the energy barriers between them. For this compound, MD simulations could reveal the rotational dynamics of the trifluoromethoxy group and how intermolecular interactions with the solvent affect its preferred orientation. acs.org Such simulations can also provide insights into the local structuring of the solvent around the molecule. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies, after appropriate scaling, can be correlated with the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes to the observed absorptions. Similarly, theoretical calculations of NMR chemical shifts for the ¹³C and ¹H nuclei can be compared with experimental NMR data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can point to specific molecular interactions or environmental effects not accounted for in the computational model.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C≡N Stretch (IR) | ~2235 cm⁻¹ | ~2230 cm⁻¹ |

| ¹³C Chemical Shift (CN) | ~118 ppm | ~117 ppm |

Note: Predicted values are typical for DFT calculations on substituted benzonitriles. Experimental values are hypothetical for illustrative purposes.

Studies on Reactivity Descriptors and Proposed Reaction Pathways

DFT calculations can provide a suite of reactivity descriptors that offer quantitative insights into the chemical behavior of this compound. These descriptors, derived from the electronic structure, can be used to predict the most likely sites for electrophilic and nucleophilic attack and to propose plausible reaction pathways.

Key reactivity descriptors include the Fukui functions, which indicate the propensity of a particular atomic site to undergo nucleophilic or electrophilic attack, and the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the cyano group and the oxygen of the trifluoromethoxy group, making these sites susceptible to electrophilic attack. Conversely, the carbon atoms of the benzene ring, particularly those ortho and para to the electron-withdrawing cyano and chloro groups, would be more susceptible to nucleophilic attack. These descriptors are valuable in understanding and predicting the molecule's reactivity in various chemical transformations.

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

Aromatic compounds with donor and acceptor groups, such as derivatives of this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials have applications in various photonic and optoelectronic technologies. Computational methods are frequently employed to predict and understand the NLO response of molecules.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis is a computational method that requires crystallographic data to investigate intermolecular interactions within a crystal lattice. As of now, a published crystal structure for this compound could not be located in open literature. Therefore, a specific Hirshfeld surface analysis for this compound is not available.

However, based on the molecular structure of this compound, several types of intermolecular interactions can be anticipated to play a role in its supramolecular assembly in the solid state. The molecule possesses several polar functional groups, including the chloro (-Cl), trifluoromethoxy (-OCF₃), and nitrile (-C≡N) groups. These groups would likely lead to dipole-dipole interactions being a significant force in the packing of the molecules.

Furthermore, the presence of a chlorine atom suggests the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the nitrile group. The fluorine atoms of the trifluoromethoxy group could also participate in weaker halogen bonding and other dipole-dipole interactions. The aromatic ring system allows for potential π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

Computational Prediction of Physical Parameters Relevant to Chemical Behavior (e.g., TPSA, LogP, Hydrogen Bond Descriptors)

While many databases provide computationally predicted values for a vast range of molecules, specific and verified data for this compound were not found. For context, these parameters are defined as follows:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: This value represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a measure of the lipophilicity or hydrophobicity of a molecule and is crucial for predicting its pharmacokinetic behavior.

Hydrogen Bond Descriptors: These typically include the number of hydrogen bond donors and acceptors in a molecule. These descriptors are important for understanding the potential for a molecule to interact with biological targets. For this compound, it would be expected to have hydrogen bond acceptors (the nitrogen of the nitrile group and the oxygen of the trifluoromethoxy group) but no conventional hydrogen bond donors.

Without specific computational studies, a data table for these parameters for this compound cannot be accurately generated.

Future Research Directions and Emerging Paradigms for 2 Chloro 5 Trifluoromethoxy Benzonitrile

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-chloro-5-(trifluoromethoxy)benzonitrile (B6228890) will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. numberanalytics.combenthamdirect.com Traditional methods for creating organofluorine compounds often rely on harsh reagents and conditions, but modern chemistry is moving towards more sustainable alternatives. numberanalytics.com

Future research could explore the following avenues:

Catalytic Approaches : The use of transition-metal catalysis could significantly reduce the waste and energy intensity of synthetic routes. numberanalytics.com Research into novel catalytic systems for direct C-O coupling to form the trifluoromethoxy group or for late-stage cyanation could yield more efficient pathways.

Flow Chemistry : Continuous flow processes offer improved safety, efficiency, and scalability over traditional batch reactions. numberanalytics.com Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and intermediates, while also allowing for precise control over reaction parameters to maximize yield and purity.

Electrochemical Synthesis : Electrosynthesis provides a powerful tool for promoting reactions without the need for chemical oxidants or reductants, thus minimizing waste. numberanalytics.comnumberanalytics.com Investigating electrochemical methods for the introduction of the chloro, cyano, or trifluoromethoxy functionalities onto the aromatic ring could lead to more sustainable and atom-economical synthetic routes.

Bio-inspired Synthesis : While naturally occurring organofluorine compounds are rare, exploring biocatalytic methods for specific transformations could offer highly selective and environmentally benign synthetic steps. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Methods | Reduced waste, lower energy consumption, high selectivity. numberanalytics.com | Development of novel catalysts for trifluoromethoxylation and cyanation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. numberanalytics.com | Optimization of reaction conditions in continuous flow reactors. |

| Electrochemical Synthesis | Avoidance of chemical redox agents, high atom economy. numberanalytics.com | Investigation of electrochemical C-Cl, C-CN, and C-OCF3 bond formation. |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of enzymes for targeted transformations. |

Design and Application in Next-Generation Functional Materials

The trifluoromethoxy group is known to impart desirable properties to materials, such as low dielectric constants, high thermal stability, and hydrophobicity. researchgate.netchemimpex.com These characteristics make this compound a promising building block for a new generation of advanced functional materials. omicsonline.orgkenresearch.com

Future research in this area could focus on:

Advanced Polymers and Coatings : Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced chemical resistance, thermal stability, and specific surface properties. chemimpex.com These could find applications in high-performance coatings, membranes, and advanced electronics. deloitte.com

Liquid Crystals : The rigid structure and strong dipole moment of the benzonitrile (B105546) core, combined with the unique properties of the trifluoromethoxy group, make this compound a candidate for the design of novel liquid crystalline materials with specific optical or electronic properties.

Organic Electronics : The electron-withdrawing nature of the cyano and trifluoromethoxy groups could make derivatives of this compound suitable for use as n-type semiconductors in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). openaccessjournals.com

| Material Class | Potential Properties Conferred by the Moiety | Potential Applications |

| Advanced Polymers | High thermal stability, chemical resistance, hydrophobicity. chemimpex.com | Aerospace components, protective coatings, specialized membranes. |

| Liquid Crystals | Tailored dielectric anisotropy, specific mesophase behavior. | High-resolution displays, optical switches, smart windows. |

| Organic Electronics | Electron-transporting capabilities, tunable energy levels. | Organic solar cells, OLEDs, field-effect transistors. openaccessjournals.com |

Exploration of Uncharted Chemical Reactivity Modalities

The interplay of the chloro, cyano, and trifluoromethoxy substituents on the aromatic ring creates a unique electronic landscape that could lead to novel and unexplored chemical reactivity. chinesechemsoc.org Future research should aim to systematically investigate the reactivity of this molecule to unlock new synthetic possibilities.

Key areas for exploration include:

Cross-Coupling Reactions : The chlorine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic study of these reactions would enable the synthesis of a diverse library of derivatives with tailored functionalities.

Transformations of the Nitrile Group : The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. Exploring these transformations could provide access to a wide range of novel compounds.

C-H Functionalization : Direct functionalization of the aromatic C-H bonds offers an atom-economical way to introduce further complexity. Investigating regioselective C-H activation and functionalization would open up new avenues for creating highly substituted and complex molecules.

Photoredox Catalysis : The unique electronic properties of the molecule might make it amenable to novel transformations under photoredox conditions, potentially enabling reactions that are not feasible with traditional thermal methods. rsc.org

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery

The future of chemical research will heavily rely on the integration of automation and artificial intelligence to accelerate the pace of discovery. researchgate.netrsc.org Applying these technologies to the study of this compound could rapidly expand our understanding of its properties and applications.

Emerging paradigms in this domain include:

High-Throughput Experimentation (HTE) : HTE platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of this compound. medium.com This would allow for the rapid identification of optimal catalysts, solvents, and other reaction parameters, significantly speeding up methods development. researchgate.net

Machine Learning (ML) for Reaction Prediction : By training ML models on data from HTE, it may become possible to predict the outcomes of unknown reactions involving this compound. medium.commindmapai.app This predictive power would guide experimental design and focus laboratory efforts on the most promising synthetic routes. rsc.org

AI-Driven Molecular Design : Generative AI models can design novel molecules with desired properties. jnj.comyoutube.com By using this compound as a starting scaffold, AI algorithms could generate new candidate molecules for applications in materials science or medicinal chemistry, prioritizing those that are synthetically accessible. youtube.com

Autonomous Discovery Platforms : The ultimate integration of these technologies would be the creation of autonomous "self-driving" laboratories that can design, synthesize, test, and analyze new derivatives of this compound with minimal human intervention, leading to an exponential increase in the rate of discovery. medium.com

| Technology | Application to this compound | Expected Outcome |

| High-Throughput Experimentation (HTE) | Rapid screening of synthetic and functionalization reactions. researchgate.net | Accelerated optimization of reaction conditions and discovery of new transformations. |

| Machine Learning (ML) | Predicting reaction outcomes and identifying optimal synthetic pathways. mindmapai.app | More efficient and targeted experimental design. |

| Artificial Intelligence (AI) | Designing novel derivatives with desired functional properties. jnj.com | Generation of new candidates for functional materials and bioactive molecules. |

| Autonomous Platforms | Integrated design-make-test-analyze cycles. medium.com | Exponential acceleration of the discovery and development of new applications. |

Q & A

Q. What are the key stability considerations when handling 2-Chloro-5-(trifluoromethoxy)benzonitrile in aqueous environments?

The compound is stable under normal conditions but reacts violently with strong acids, acid chlorides, and oxidizing agents, releasing toxic gases like hydrogen cyanide . In aqueous environments, its low solubility (sinks in water) minimizes hydrolysis, but prolonged exposure to moisture may lead to partial decomposition. Use inert, dry solvents (e.g., N-methyl-2-pyrrolidone) for reactions and store in airtight containers under nitrogen to prevent unintended reactions .

Q. What personal protective equipment (PPE) is recommended to mitigate exposure risks during laboratory handling?

Required PPE includes:

- Hands/Feet : PVC or rubber gloves; chemical-resistant boots.

- Eyes/Face : Full-face shield with goggles and an emergency eyewash station.

- Respiratory : NIOSH-approved respirator for organic vapors and particulates.

- Body : Non-absorbent overalls and barrier creams for skin protection . Engineering controls (e.g., fume hoods) and regular monitoring of airborne concentrations are critical for minimizing inhalation risks .

Advanced Research Questions

Q. How can researchers optimize the nitration of this compound to achieve high-purity derivatives?

Nitration requires a controlled acid mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration or decomposition. Key steps:

- Reagent Ratios : 1:1.2 molar ratio of substrate to nitrating agent.

- Temperature Control : Maintain below 10°C to prevent side reactions.

- Workup : Neutralize with ice-cold NaHCO₃ and extract with dichloromethane. Yields >85% are achievable with HPLC purity >98% when using anhydrous conditions . For scale-up, continuous-flow reactors improve safety and efficiency .

Q. What analytical techniques are most effective for resolving contradictions in reported aquatic toxicity data?

Discrepancies in ecotoxicity studies (e.g., LC₅₀ values) may arise from differences in test organisms or exposure durations. A tiered approach is recommended:

- Acute Toxicity : Use Daphnia magna 48-hour immobilization assays (OECD 202).

- Chronic Toxicity : Algal growth inhibition tests (OECD 201) over 72 hours.

- Bioaccumulation : Measure log Kow values via shake-flask HPLC to assess partitioning . Cross-validate results with computational models (e.g., ECOSAR) and account for metabolite formation, as hydrolysis products may amplify toxicity .

Q. How does the substitution pattern of trifluoromethoxy groups influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group (-OCF₃) at the 5-position deactivates the benzene ring, directing electrophilic substitution to the 3-position. In Suzuki-Miyaura couplings:

- Catalyst : Pd(PPh₃)₄ with K₂CO₃ base in THF/water.

- Reactivity : Coupling occurs preferentially with boronic acids bearing electron-donating groups.

- Yield Optimization : 70–90% yields are achievable at 80°C for 12 hours. Comparative studies show that replacing -OCF₃ with -CF₃ reduces steric hindrance but lowers thermal stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s potential to induce reactive airway dysfunction syndrome (RADS)?

Discrepancies may stem from exposure concentration thresholds or individual susceptibility. Methodological recommendations:

- Inhalation Studies : Use rodent models (e.g., Sprague-Dawley rats) with controlled aerosol exposure (0.1–1 mg/m³).

- Biomarkers : Monitor IL-6 and TNF-α levels in bronchoalveolar lavage fluid.

- Dose-Response : Establish NOAEL/LOAEL using OECD 412 guidelines. Evidence suggests RADS-like symptoms occur at >5 ppm exposure, but genetic factors (e.g., GST polymorphisms) may modulate risk .

Methodological Tables

| Synthesis Optimization |

|---|

| Parameter |

| Temperature |

| Catalyst |

| Solvent |

| Reaction Time |

| Toxicological Comparison |

|---|

| Endpoint |

| Acute Oral LD₅₀ (rat) |

| EC₅₀ (Daphnia magna) |

| Bioaccumulation (log Kow) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.